3-(Trifluoromethyl)mandelic Acid: Technical Profile & Applications
3-(Trifluoromethyl)mandelic Acid: Technical Profile & Applications
This guide provides an in-depth technical analysis of 3-(Trifluoromethyl)mandelic acid , a critical chiral building block in medicinal chemistry. It details physicochemical properties, synthetic pathways, reactivity profiles, and applications in drug development, specifically focusing on its role in introducing the metabolically stable trifluoromethyl group.
CAS: 349-10-0 (Racemic) | Formula: C₉H₇F₃O₃ | MW: 220.15 g/mol
Executive Summary
3-(Trifluoromethyl)mandelic acid is a disubstituted aromatic glycolic acid derivative characterized by the presence of a trifluoromethyl (-CF₃) group at the meta position. It serves as a high-value chiral synthon and resolving agent in pharmaceutical development. The electron-withdrawing nature of the -CF₃ group enhances the acidity of the carboxylic acid (lowering pKa relative to mandelic acid) and increases lipophilicity, a critical parameter for improving the bioavailability and metabolic stability of Active Pharmaceutical Ingredients (APIs).
Physicochemical Identity
The compound exists as a white to off-white crystalline solid.[1] The trifluoromethyl group imparts unique electronic properties, influencing both its reactivity in nucleophilic substitutions and its binding affinity in protein-ligand interactions.
Table 1: Core Chemical Properties
| Property | Specification | Notes |
| IUPAC Name | 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetic acid | |
| CAS Number | 349-10-0 (Racemic)1223406-89-6 (R-isomer)1223406-90-9 (S-isomer) | Enantiopure forms are critical for asymmetric synthesis.[2] |
| Molecular Weight | 220.15 g/mol | |
| Physical State | Crystalline Solid | Hygroscopic; store under inert atmosphere. |
| Melting Point | 108–112 °C (Racemic) | Pure enantiomers typically exhibit sharper, higher melting ranges (~130°C). |
| pKa (Predicted) | ~3.1 – 3.2 | More acidic than mandelic acid (pKa 3.4) due to -CF₃ inductive effect. |
| Solubility | Soluble in MeOH, EtOH, EtOAc, THFSparingly soluble in Water | -CF₃ group significantly reduces aqueous solubility compared to parent acid. |
| Lipophilicity (LogP) | ~1.8 – 2.1 | Enhanced membrane permeability relative to non-fluorinated analogs. |
Synthetic Pathways
Synthesis strategies prioritize the installation of the chiral hydroxyl group. Two primary routes dominate: the classical Cyanohydrin Synthesis (scalable, racemic) and the Biocatalytic Asymmetric Synthesis (enantioselective).
Route A: Classical Cyanohydrin Synthesis (Racemic)
This industrial standard involves the nucleophilic addition of cyanide to 3-(trifluoromethyl)benzaldehyde, followed by acid hydrolysis.
Protocol Overview:
-
Bisulfite Addition: React 3-(trifluoromethyl)benzaldehyde with NaHSO₃ (aq) to form the bisulfite adduct. Rationale: Stabilizes the aldehyde and facilitates cyanide attack.
-
Cyanohydrin Formation: Treat the adduct with NaCN/KCN to generate 3-(trifluoromethyl)mandelonitrile.
-
Hydrolysis: Reflux the nitrile in concentrated HCl. The nitrile hydrolyzes first to the amide, then to the carboxylic acid.
Route B: Chemoenzymatic Asymmetric Synthesis (Enantioselective)
To obtain high enantiomeric excess (ee >99%), hydroxynitrile lyases (HNL) or nitrilases are employed.
Mechanism:
-
(R)-Selective: Prunus amygdalus HNL catalyzes the addition of HCN to the aldehyde in an organic/aqueous biphasic system at low pH (3–5).
-
(S)-Selective: Hevea brasiliensis HNL provides the opposite enantiomer.
Caption: Figure 1. Dual synthetic pathways comparing the classical chemical route (solid lines) and the asymmetric biocatalytic route (dashed lines).
Reactivity & Functionalization
The molecule possesses two reactive centers: the secondary alcohol and the carboxylic acid . The electron-withdrawing -CF₃ group at the meta position deactivates the aromatic ring towards electrophilic substitution but stabilizes the benzylic position against oxidation relative to non-fluorinated analogs.
Key Transformations
-
O-Protection: The hydroxyl group can be acetylated (Ac₂O/Pyridine) or silylated (TBSCl/Imidazole) to prevent side reactions during coupling.
-
Amide Coupling: Activation of the carboxylic acid with EDC/HOBt or HATU allows coupling with amines. This is the primary route for synthesizing Factor Xa inhibitors .
-
Reduction: Reduction with BH₃·THF yields 1-[3-(trifluoromethyl)phenyl]-1,2-ethanediol, a precursor for chiral phosphine ligands.
Caption: Figure 2. Divergent reactivity map showing primary functional group transformations.
Applications in Drug Discovery[3][5][8]
Chiral Resolution Agent
Due to its strong acidity and crystallinity, enantiopure 3-(trifluoromethyl)mandelic acid is an effective resolving agent for chiral amines. It forms diastereomeric salts with racemic bases, which can be separated by fractional crystallization.
-
Target Class: Chiral benzylamines and amino-alcohols.
-
Mechanism: The -CF₃ group enhances the lattice energy differences between diastereomeric salts, often leading to sharper separation compared to unsubstituted mandelic acid.
Pharmaceutical Building Block
The 3-(trifluoromethyl)phenyl moiety is a "privileged structure" in medicinal chemistry, known as a bioisostere for chlorophenyl groups but with improved metabolic stability (blocking P450 oxidation at the ring).
-
Factor Xa Inhibitors: Derivatives of 3-(trifluoromethyl)mandelic acid are investigated as anticoagulants. The acid moiety binds to the S1 pocket of the enzyme, while the CF3 group occupies the hydrophobic S4 pocket, enhancing potency.
-
Anti-thrombotics: Used in the synthesis of structural analogs of Triflusal (though Triflusal itself is a benzoate, mandelic derivatives offer alternative pharmacokinetics).
-
Virulence Inhibitors: Recent research identifies mandelic acid derivatives as Type III secretion system (T3SS) inhibitors in Gram-negative bacteria, with the CF3 variant showing enhanced membrane penetration.
Experimental Protocol: Optical Resolution (Example)
This protocol describes the use of (R)-3-(trifluoromethyl)mandelic acid to resolve a racemic amine.
Materials:
-
Racemic Amine (10 mmol)
-
(R)-3-(Trifluoromethyl)mandelic acid (5 mmol, 0.5 eq)
-
Solvent: Ethanol/Water (9:1)
Procedure:
-
Dissolution: Dissolve the racemic amine in hot ethanol/water.
-
Addition: Add (R)-3-(trifluoromethyl)mandelic acid slowly with stirring. The solution should remain clear at reflux.
-
Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then to 4°C overnight. Causality: Slow cooling promotes the formation of the less soluble diastereomeric salt crystals.
-
Filtration: Collect the crystals by vacuum filtration. Wash with cold ethanol.
-
Liberation: Suspend the salt in water and basify with 1M NaOH. Extract the free amine with dichloromethane.
-
Analysis: Determine Enantiomeric Excess (ee) via Chiral HPLC.
Safety & Handling (SDS Summary)
GHS Classification: Danger
-
H318: Causes serious eye damage.[2][3][4] (Corrosive to eyes due to acidity).
-
H315: Causes skin irritation.[3]
Handling Protocols:
-
PPE: Wear chemical-resistant gloves (Nitrile) and tightly fitting safety goggles. A face shield is recommended when handling large quantities.
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption (hygroscopic).
References
-
Synthesis & Properties: Organic Syntheses, Coll. Vol. 1, p. 336 (Mandelic Acid - General Method).
-
Biocatalytic Route: Enantioselective synthesis of (R)-mandelic acid using recombinant Escherichia coli. ResearchGate.[6]
-
Pharmaceutical Application: The Role of Trifluoromethyl Groups in Medicinal Chemistry. PMC.[5]
-
Safety Data: Safety Data Sheet: 3-(Trifluoromethyl)mandelic acid. Thermo Fisher Scientific.[2]
-
Chiral Resolution: Process to make chiral compounds (Resolution of Fluoxetine intermediates). Google Patents EP0909754A1.
